![molecular formula C10H5Cl2N3 B2776496 4,6-二氯-9H-嘧啶并[4,5-B]吲哚 CAS No. 1221177-84-9](/img/structure/B2776496.png)

4,6-二氯-9H-嘧啶并[4,5-B]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

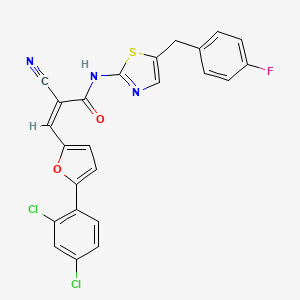

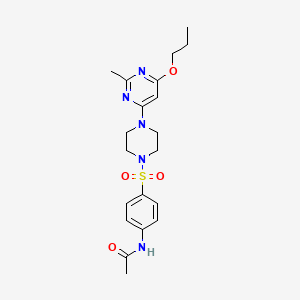

“4,6-Dichloro-9H-pyrimido[4,5-B]indole” is a chemical compound with the CAS Number: 1221177-84-9 . It has a molecular weight of 238.08 .

Synthesis Analysis

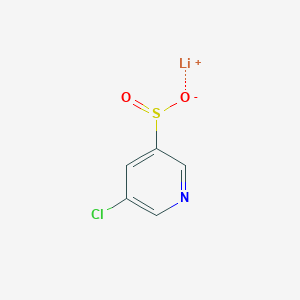

The synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-9H-pyrimido[4,5-B]indole” consists of 22 bonds in total, including 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 Pyrrole, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dichloro-9H-pyrimido[4,5-B]indole” include glycosylation followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .科学研究应用

抗病毒活性

4,6-二氯-9H-嘧啶并[4,5-b]吲哚衍生物已显示出有希望的抗病毒活性。一项研究合成了具有修饰的各种嘧啶并[4,5-b]吲哚核糖核苷,证明了对登革病毒的抗病毒作用 (Tichy et al., 2012)。

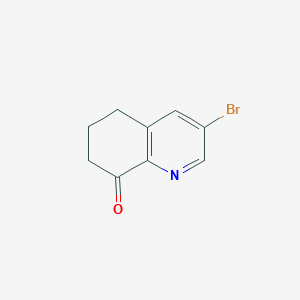

BET溴结构域抑制

该化合物已被用于设计BET溴结构域抑制剂,这在癌症研究中具有重要意义。一项将吲哚或喹啉并入嘧啶并[4,5-b]吲哚核心的研究产生了有效的抑制剂,显示出在白血病细胞系中的疗效 (Zhao et al., 2017)。

微管解聚

嘧啶并[4,5-b]吲哚因其在解聚微管方面的潜力而受到探索,微管解聚是癌症治疗至关重要的过程。嘧啶并[4,5-b]吲哚结构的变化显示出对对微管靶向药物有抗性的癌细胞具有显着的活性 (Devambatla et al., 2017)。

酶促掺入DNA

该化合物已被用于创建用于DNA研究的荧光核苷酸。合成了6-芳基-4-氨基-嘧啶并[4,5-b]吲哚2'-脱氧核糖核苷三磷酸,发现它们是DNA聚合酶的底物,提供了对DNA-蛋白质相互作用的见解 (Bosáková et al., 2016)。

抗HCV和抗登革热活性

合成了糖修饰的嘧啶并[4,5-b]吲哚核苷并对其抗病毒活性进行了测试,显示出对丙型肝炎病毒(HCV)和登革病毒的显着作用 (Konč et al., 2017)。

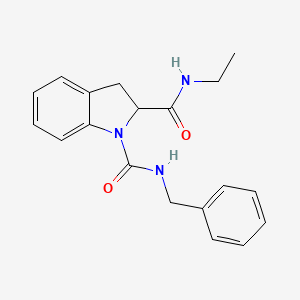

GSK-3β抑制

9H-嘧啶并[4,5-b]吲哚类化合物已被研究为糖原合酶激酶-3β(GSK-3β)的抑制剂,GSK-3β是一种与阿尔茨海默病有关的酶。对该化合物类进行修饰产生了有效的抑制剂,其代谢稳定性得到改善,显示出在神经退行性疾病治疗应用中的前景 (Andreev et al., 2020)。

作用机制

Target of Action

The primary target of 4,6-Dichloro-9H-pyrimido[4,5-B]indole is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery .

Mode of Action

4,6-Dichloro-9H-pyrimido[4,5-B]indole interacts with GSK-3β, inhibiting its activity . The compound’s interaction with GSK-3β results in changes that can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The inhibition of GSK-3β affects various biochemical pathways. GSK-3β is involved in numerous cellular processes, including the regulation of glycogen metabolism, cell division, and apoptosis . By inhibiting GSK-3β, 4,6-Dichloro-9H-pyrimido[4,5-B]indole can potentially influence these pathways and their downstream effects .

Pharmacokinetics

One derivative of the compound demonstrated promising metabolic stability .

Result of Action

The molecular and cellular effects of 4,6-Dichloro-9H-pyrimido[4,5-B]indole’s action primarily involve the inhibition of GSK-3β . This inhibition can potentially lead to changes in cellular processes regulated by GSK-3β, potentially providing therapeutic benefits in diseases like Alzheimer’s .

Action Environment

Factors such as temperature and ph could potentially affect the compound’s stability and efficacy .

属性

IUPAC Name |

4,6-dichloro-9H-pyrimido[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDVRMZBIAUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)

![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)

![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)